Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4,7,10,13,16,19-docosahexaenoate

Oxidative Stability Lipid Oxidation Food Chemistry

Ethyl 4,7,10,13,16,19-docosahexaenoate (CAS 84494-72-4), also known as DHA ethyl ester (DHA-EE), is the ethyl ester of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6n-3). It is a long-chain fatty acid ethyl ester (C24H36O2, MW 356.5 g/mol) characterized by six cis double bonds, which confer a high degree of unsaturation and susceptibility to oxidation.

Molecular Formula C24H36O2
Molecular Weight 356.5 g/mol
CAS No. 84494-72-4
Cat. No. B164835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7,10,13,16,19-docosahexaenoate
CAS84494-72-4
Synonyms(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester
4,7,10,13,16,19-docosahexaenoic acid ethyl ester
4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer
DH-ethyl ester
docosahexaenoic acid ethyl este
Molecular FormulaC24H36O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
InChIInChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3
InChIKeyITNKVODZACVXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl 4,7,10,13,16,19-Docosahexaenoate (CAS 84494-72-4) – DHA Ethyl Ester for Research and Analytical Applications


Ethyl 4,7,10,13,16,19-docosahexaenoate (CAS 84494-72-4), also known as DHA ethyl ester (DHA-EE), is the ethyl ester of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, 22:6n-3). It is a long-chain fatty acid ethyl ester (C24H36O2, MW 356.5 g/mol) characterized by six cis double bonds, which confer a high degree of unsaturation and susceptibility to oxidation [1]. DHA-EE is commonly used as a research reagent and analytical standard, and it serves as a key intermediate in the production of highly purified DHA concentrates . It is typically derived from marine sources, such as tuna oil, via alcoholysis with lauryl alcohol, and is available in high purity (≥97%) from algal sources .

Why DHA Ethyl Ester Cannot Be Simply Substituted with Other DHA Esters or Omega-3 Sources


Despite the common perception that all DHA-containing lipids are functionally interchangeable, the specific ester form—ethyl ester (EE), triglyceride (TG), or monoglyceride (MG)—fundamentally alters the compound's physicochemical properties, stability, and biological fate. Direct substitution of DHA-EE with DHA-TG or DHA-MG is not scientifically justified due to quantifiable differences in oxidative stability [1], in vitro digestion behavior [2], and in vivo absorption kinetics [3]. For example, the presence or absence of α-tocopherol can invert the relative oxidative stability ranking of DHA-EE versus DHA-TG, and the gastrointestinal processing of these esters differs markedly. These distinctions carry direct consequences for experimental reproducibility, formulation development, and the interpretation of pharmacokinetic data.

Ethyl Docosahexaenoate: Quantified Differentiation from Comparator Compounds


Oxidative Stability: DHA-EE vs. DHA-TG – The Impact of α-Tocopherol on Formulation Stability

In a direct head-to-head comparison, DHA incorporated in triacylglycerols (DHA-TG) exhibited greater oxidative stability than DHA as ethyl esters (DHA-EE) in the absence of added antioxidants. However, the addition of α-tocopherol inverted this relationship, making DHA-EE the more stable lipid structure [1]. This finding demonstrates that the oxidative stability of DHA-EE is highly tunable and can outperform DHA-TG under specific formulation conditions.

Oxidative Stability Lipid Oxidation Food Chemistry

Pharmacokinetics: DHA-EE vs. DHA-MAG – 2.5-fold Difference in Peak Plasma Concentration in Humans

In a randomized, double-blind, crossover, controlled clinical trial involving 20 healthy adults, the peak plasma concentration (Cmax) of DHA was 2.5 times higher when administered as a monoglyceride (MAG) compared to the ethyl ester (EE) form [1]. During the absorption phase, n-3 fatty acid plasma concentrations were 3–5 times higher with the MAG form than with the EE form. This quantifies the significantly slower and lower absorption of DHA from the ethyl ester form relative to the pre-digested MAG form.

Pharmacokinetics Bioavailability Clinical Trial

In Vivo Absorption: DHA-EE vs. DHA-TG – 23% Lower Lymphatic Absorption in Rats

A comparative in vivo study in rats assessed the lymphatic kinetics of DHA absorption from different molecular structures. The conventional microalgal DHA triglyceride (A-DHA TG) structure afforded 23% more effective DHA absorption compared to the ethyl ester (EE) structure [1]. This directly quantifies the absorption disadvantage of the EE form in a pre-clinical model.

Bioavailability Lymphatic Transport Lipid Absorption

In Vitro Digestion: DHA-EE vs. DHA-TG – Differential Oxidative Fate During Simulated Digestion

During a static in vitro digestion model, tridocosahexaenoin (a DHA-TG) and DHA ethyl esters (DHA-EE) were similarly digested. However, a key differential finding was that ethyl esters remained mainly unaffected by oxidation during the digestive process, whereas oxygenated species increased in tridocosahexaenoin [1]. This indicates that DHA-EE is less prone to oxidative degradation in the simulated gastrointestinal environment compared to DHA-TG.

In Vitro Digestion Oxidation Gastrointestinal Stability

Autoxidation Kinetics: DHA-EE vs. Ethyl Linolenate – 8.5x Faster Oxygen Uptake

In a comparative study of ethyl ester autoxidation, the oxygen uptake of DHA ethyl ester (DHA-EE) after the induction period was 8.5 times faster than that of ethyl linolenate (Ln), an omega-3 fatty acid ester with fewer double bonds [1]. Additionally, EPA ethyl ester exhibited a 5.2-fold faster oxygen uptake than ethyl Ln. This quantifies the significantly higher oxidative reactivity of DHA-EE relative to less unsaturated fatty acid esters.

Autoxidation Kinetics Oxygen Uptake PUFA Stability

Formulation Advantage: DHA-EE as an Excipient Doubles Cyclosporine A Bioavailability vs. Vitamin E Control

When ethyl docosahexaenoate (DHA-EE) was incorporated into a microemulsion formulation as an oil excipient for cyclosporine A (CsA), the Cmax and AUC0-∞ of CsA in rats significantly increased by approximately 2-fold compared to a control formulation using vitamin E (VE-ME) [1]. The relative oral bioavailability (Fr) of the DHA-EE-containing microemulsion (DHA-ME) was 114% compared to the commercial Neoral® formulation, while the vitamin E control (VE-ME) achieved only 60% bioavailability.

Drug Delivery Bioavailability Enhancement Microemulsion Formulation

Optimal Research and Industrial Applications for Ethyl Docosahexaenoate (DHA-EE)


Formulation of Omega-3 Supplements with Tunable Oxidative Stability via α-Tocopherol Addition

Based on evidence that DHA-EE becomes more oxidatively stable than DHA-TG in the presence of α-tocopherol [1], DHA-EE is the preferred DHA source for supplement formulators aiming to leverage antioxidant protection for extended shelf-life. This allows for the creation of ethyl ester-based omega-3 products with superior stability profiles when properly formulated with α-tocopherol.

Pharmacokinetic Studies Requiring Controlled, Lower DHA Absorption for Dose-Response Analysis

Given that DHA-EE exhibits 2.5-fold lower peak plasma concentrations compared to DHA-MAG in humans [1] and 23% lower lymphatic absorption than DHA-TG in rats [2], DHA-EE serves as a valuable tool in pharmacokinetic research where a controlled, less efficient absorption profile is desired. This enables the study of DHA dose-response relationships and the investigation of absorption-modifying strategies.

In Vitro Digestion Models for Studying Lipid Oxidation in the GI Tract

The finding that DHA-EE remains largely unaffected by oxidation during simulated in vitro digestion, in contrast to DHA-TG which shows increased oxygenated species [1], makes DHA-EE a useful substrate for researchers investigating the gastrointestinal stability of polyunsaturated fatty acids and the impact of esterification on oxidative fate.

Pharmaceutical Excipient for Enhancing Oral Bioavailability of Poorly Absorbed Drugs

The demonstrated ability of DHA-EE, when used as an oil excipient in microemulsion formulations, to approximately double the Cmax and AUC of cyclosporine A compared to a vitamin E control [1] positions DHA-EE as a specialized excipient for improving the oral delivery of lipophilic drugs with low bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4,7,10,13,16,19-docosahexaenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.